molecular formula C10H12O4 B588014 3,4,5-Trimethoxybenzaldehyde-d3 CAS No. 1219805-17-0

3,4,5-Trimethoxybenzaldehyde-d3

Cat. No.: B588014
CAS No.: 1219805-17-0
M. Wt: 199.22
InChI Key: OPHQOIGEOHXOGX-HPRDVNIFSA-N
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Mechanism of Action

Target of Action

3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium labeled 3,4,5-Trimethoxybenzaldehyde . This compound is an intermediate for the synthesis of various pharmaceuticals, especially for trimethoprim , which is used to research bacterial infections, including urinary tract pathogens infection .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Trimethoprim is known to inhibit bacterial dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids and proteins .

Pharmacokinetics

It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, potentially improving its bioavailability .

Result of Action

As an intermediate in the synthesis of trimethoprim, it may indirectly contribute to the effects of trimethoprim, which is known to inhibit bacterial growth by blocking the production of tetrahydrofolic acid, a chemical that bacteria need to produce proteins and genetic material .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzaldehyde-d3 can be synthesized from p-cresol through a series of reactions. The process involves aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to an aldehyde using various synthetic methods .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar steps but is optimized for large-scale production. The use of stable heavy isotopes like deuterium is incorporated into the drug molecules, largely as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzaldehyde-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxybenzaldehyde-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development .

Properties

IUPAC Name

3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHQOIGEOHXOGX-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858535
Record name 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-17-0
Record name 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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